Desacetylvinblastine amide Desacetylvinblastine amide Vindesine is a synthetic derivative of vinblastine, a naturally occurring vinca alkaloid. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI04)
Vindesine, also known as vindesine sulfate or compound 112531, belongs to the class of organic compounds known as vinca alkaloids. These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together. Vindesine is a drug which is used for the treatment of acute leukaemia, malignant lymphoma, hodgkin's disease, acute erythraemia and acute panmyelosis. Vindesine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vindesine has been detected in multiple biofluids, such as urine and blood. Within the cell, vindesine is primarily located in the cytoplasm and membrane (predicted from logP). Vindesine participates in a number of enzymatic reactions. In particular, Vindesine can be converted into vindesine through its interaction with the enzyme multidrug resistance-associated protein 7. In addition, Vindesine can be converted into vindesine; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, vindesine is involved in the vindesine action pathway. Vindesine is a potentially toxic compound.
Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Brand Name: Vulcanchem
CAS No.: 53643-48-4
VCID: VC0546781
InChI: InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
SMILES: CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
Molecular Formula: C43H55N5O7
Molecular Weight: 753.9 g/mol

Desacetylvinblastine amide

CAS No.: 53643-48-4

Inhibitors

VCID: VC0546781

Molecular Formula: C43H55N5O7

Molecular Weight: 753.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Desacetylvinblastine amide - 53643-48-4

CAS No. 53643-48-4
Product Name Desacetylvinblastine amide
Molecular Formula C43H55N5O7
Molecular Weight 753.9 g/mol
IUPAC Name methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Standard InChI InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
Standard InChIKey HHJUWIANJFBDHT-KOTLKJBCSA-N
Isomeric SMILES CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
Canonical SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
Appearance White to off-white crystalline powder
Colorform Crystal from ethanol-methanol
Melting Point 231.0 °C
230-232 °C
230-232°C
Physical Description Solid
Description Vindesine is a synthetic derivative of vinblastine, a naturally occurring vinca alkaloid. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI04)
Vindesine, also known as vindesine sulfate or compound 112531, belongs to the class of organic compounds known as vinca alkaloids. These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together. Vindesine is a drug which is used for the treatment of acute leukaemia, malignant lymphoma, hodgkin's disease, acute erythraemia and acute panmyelosis. Vindesine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vindesine has been detected in multiple biofluids, such as urine and blood. Within the cell, vindesine is primarily located in the cytoplasm and membrane (predicted from logP). Vindesine participates in a number of enzymatic reactions. In particular, Vindesine can be converted into vindesine through its interaction with the enzyme multidrug resistance-associated protein 7. In addition, Vindesine can be converted into vindesine; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, vindesine is involved in the vindesine action pathway. Vindesine is a potentially toxic compound.
Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Vindesine sulfate is most stable at pH 1.9. It may precipitate in a soln with a pH >6. ... Vindesine sulfate 20 ug/ml in dextrose 5% in water, Ringer's injection, lactate, or sodium chloride 0.9% underwent no degradation after 4 wk when frozen at -20 °C. /Vindesine sulfate/
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Compound 112531
Desacetylvinblastine Amide
Eldisine
Enison
NSC 245467
NSC-245467
NSC245467
Sulfate, Vindesine
Vindesin
Vindesine
Vindesine Sulfate
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7: Sinha P, Poland J, Kohl S, Schnölzer M, Helmbach H, Hütter G, Lage H, Schadendorf D. Study of the development of chemoresistance in melanoma cell lines using proteome analysis. Electrophoresis. 2003 Jul;24(14):2386-404. PubMed PMID: 12874874.
8: Duflos A, Kruczynski A, Barret JM. Novel aspects of natural and modified vinca alkaloids. Curr Med Chem Anticancer Agents. 2002 Jan;2(1):55-70. Review. PubMed PMID: 12678751.
9: Prignano F, Coronnello M, Pimpinelli N, Cappugi P, Mini E, Giannotti B. Immunophenotypical markers, ultrastructure and chemosensitivity profile of metastatic melanoma cells. Cancer Lett. 2002 Dec 5;186(2):183-92. PubMed PMID: 12213288.
10: Poland J, Schadendorf D, Lage H, Schnölzer M, Celis JE, Sinha P. Study of therapy resistance in cancer cells with functional proteome analysis. Clin Chem Lab Med. 2002 Mar;40(3):221-34. Review. PubMed PMID: 12005211.
PubChem Compound 11643449
Last Modified Nov 11 2021
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